![molecular formula C22H30N4O2 B5624782 8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624782.png)

8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

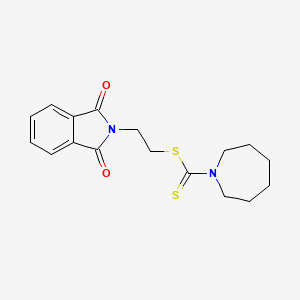

The diazaspiro compounds, including the 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, are notable for their complex molecular structures and significant biological activities. These compounds often feature a spiro arrangement where a heterocyclic ring is fused to another ring at a single carbon atom, creating a unique three-dimensional structure. This structural motif is prevalent in various pharmacologically active compounds and offers a rigid scaffold for drug development.

Synthesis Analysis

The synthesis of diazaspiro compounds generally involves multi-step organic reactions, starting from readily available precursors. For example, Caroon et al. (1981) described the preparation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with substitutions at the 8 position, aimed for antihypertensive screening (Caroon et al., 1981). These syntheses often involve Michael addition reactions, cyclization steps, and specific substitutions to introduce desired functional groups.

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. For instance, “N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed .

Future Directions

The development of novel efficient and convenient methods for the synthesis of oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Furthermore, due to their wide range of biological activities, oxadiazoles are promising candidates for the development of new therapeutic agents .

properties

IUPAC Name |

8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2/c1-2-19-23-20(28-24-19)16-25-13-10-22(11-14-25)15-21(27)26(17-22)12-6-9-18-7-4-3-5-8-18/h3-5,7-8H,2,6,9-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXQNTMOGUPGLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CN2CCC3(CC2)CC(=O)N(C3)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5624700.png)

![2-(benzyl{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5624702.png)

![4-[5-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5624712.png)

![1-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]piperidin-2-one](/img/structure/B5624729.png)

![ethyl [2-methoxy-4-(1-propen-1-yl)phenoxy]acetate](/img/structure/B5624736.png)

![9-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5624741.png)

![3-[5-(2-ethoxy-2-oxoethyl)-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B5624763.png)

![6-(2-naphthyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5624768.png)

![2-ethyl-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5624770.png)

![4-{[(3-methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5624776.png)

![1-acetyl-4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5624786.png)